molecular formula C11H14O4 B3383140 3-[(4-Methoxyphenyl)methoxy]propanoic acid CAS No. 392333-41-4

3-[(4-Methoxyphenyl)methoxy]propanoic acid

Cat. No.: B3383140
CAS No.: 392333-41-4
M. Wt: 210.23 g/mol
InChI Key: GBHNOACOBCFCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)methoxy]propanoic acid ( 392333-41-4) is a high-purity chemical compound offered for research and development purposes. This product is characterized by a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol . Its structure, defined by the Canonical SMILES COC1=CC=C(COCCC(=O)O)C=C1, features a propanoic acid chain linked by an ether functionality to a 4-methoxybenzyl group, making it a valuable bifunctional building block . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.Researchers value this compound for its utility as a synthetic intermediate in organic chemistry and medicinal chemistry. Its carboxylic acid group allows for further functionalization, such as amide bond formation or esterification, while the ether linkage provides stability. Potential research applications include its use in the synthesis of more complex molecules for pharmaceutical development, materials science, and as a precursor in the preparation of polymers or ligands.Handling of this material requires appropriate safety precautions. The compound may be harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Researchers are advised to use personal protective equipment, including gloves and eye/face protection, and to handle the product only in a well-ventilated area . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-4-2-9(3-5-10)8-15-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHNOACOBCFCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392333-41-4
Record name 3-[(4-methoxyphenyl)methoxy]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Related Aryl Methoxy (B1213986) Ethers

The core of the target molecule contains a 4-methoxybenzyl ether group. The formation of this aryl ether linkage is a critical step, and several classical and modern methods are available for this purpose.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and remains one of the most versatile and widely used methods. masterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other suitable electrophile with a good leaving group (such as a tosylate or mesylate). masterorganicchemistry.comjk-sci.com

For the synthesis of a 4-methoxybenzyl ether, the reaction could involve the deprotonation of an alcohol by a strong base to form an alkoxide, which then attacks the electrophilic carbon of a 4-methoxybenzyl halide. youtube.com

Reaction Mechanism:

Deprotonation: An alcohol (R-OH) is treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to generate a highly nucleophilic alkoxide (R-O⁻). masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The alkoxide attacks the primary alkyl halide (in this case, 4-methoxybenzyl chloride or bromide) in a concerted SN2 fashion, displacing the halide ion. jk-sci.com

The choice of reactants is crucial for the success of the Williamson synthesis. Best results are typically achieved with primary alkyl halides, as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction, especially in the presence of a sterically hindered or strong base. masterorganicchemistry.comjk-sci.com

StrategyNucleophileElectrophileBaseSolventAdvantagesLimitations
Williamson Ether Synthesis Alcohol (R-OH)Primary Alkyl Halide/SulfonateNaH, KH, K₂CO₃Aprotic polar (DMF, DMSO)Broad scope, reliable for primary systems.Prone to elimination with secondary/tertiary halides; requires strong base.
Ullmann Condensation Phenol (Ar-OH)Aryl HalideCs₂CO₃, K₂CO₃High-boiling polar (e.g., Pyridine, DMF)Effective for diaryl ether synthesis.Requires copper catalyst and high temperatures; limited to aryl halides.
Mitsunobu Reaction Alcohol (R-OH)Another Alcohol (R'-OH)N/A (uses DEAD/DIAD and PPh₃)Anhydrous THF, DichloromethaneMild conditions, stereochemical inversion at the secondary alcohol.Generates stoichiometric phosphine oxide byproduct; reagents can be hazardous.

The three-carbon carboxylic acid chain, the propanoic acid moiety, can be synthesized through various established organic reactions.

Michael Addition: One common approach is the Michael (1,4-conjugate) addition of a nucleophile to an α,β-unsaturated carbonyl compound like an acrylate ester. Subsequent hydrolysis of the ester yields the carboxylic acid. For instance, an alkoxide can act as the nucleophile, adding to methyl or ethyl acrylate.

Oxidation of a Primary Alcohol: A propan-1-ol derivative can be oxidized to the corresponding propanoic acid. Modern methods for this transformation are highly efficient and selective. A two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaOCl, followed by NaClO₂, allows for the conversion of primary alcohols to carboxylic acids under mild conditions that are compatible with many sensitive functional groups, including ethers. nih.gov Heterogeneous catalysts, such as palladium-based systems, can also facilitate the aerobic oxidation of primary alcohols to carboxylic acids. acs.org

Hydrolysis of a Nitrile: The propanoic acid moiety can be formed by the hydrolysis of a corresponding propanenitrile. This can be achieved by reacting an appropriate precursor with a cyanide source, followed by acidic or basic hydrolysis of the nitrile group.

Malonic Ester Synthesis: This classical method allows for the elongation of an alkyl halide. By alkylating diethyl malonate and then hydrolyzing and decarboxylating the product, a carboxylic acid with two additional carbons can be formed.

Targeted Synthesis of 3-[(4-Methoxyphenyl)methoxy]propanoic acid

A targeted synthesis for this compound can be designed by combining the strategies for ether formation and propanoic acid construction.

A plausible and efficient multi-step synthesis can be envisioned starting from commercially available 4-methoxybenzyl chloride and methyl 3-hydroxypropanoate.

Proposed Synthetic Route:

Step 1: Ether Formation. The synthesis begins with a Williamson ether synthesis. The hydroxyl group of methyl 3-hydroxypropanoate is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide then acts as a nucleophile, attacking 4-methoxybenzyl chloride to form the ether linkage, yielding methyl 3-[(4-methoxyphenyl)methoxy]propanoate. researchgate.net

Step 2: Ester Hydrolysis. The methyl ester intermediate is then hydrolyzed to the final carboxylic acid. This is typically achieved by saponification using an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate salt.

StepStarting MaterialReagents & ConditionsIntermediate/ProductPurpose
1 Methyl 3-hydroxypropanoate1. NaH, Anhydrous THF, 0 °C to RT2. 4-Methoxybenzyl chlorideMethyl 3-[(4-methoxyphenyl)methoxy]propanoateFormation of the ether bond via Williamson synthesis.
2 Methyl 3-[(4-methoxyphenyl)methoxy]propanoate1. NaOH (aq), Methanol/THF2. HCl (aq)This compoundHydrolysis of the methyl ester to the carboxylic acid.

An alternative synthetic strategy could involve the selective functionalization of a precursor molecule containing multiple reactive sites. For example, one could start with propane-1,3-diol.

Selective Mono-etherification: The primary challenge in this route is achieving selective mono-alkylation of propane-1,3-diol. Statistically, a mixture of mono-ether, di-ether, and unreacted diol is expected. However, by using a molar excess of the diol relative to the alkylating agent (4-methoxybenzyl chloride) and carefully controlling reaction conditions, the formation of the mono-ether product, 3-[(4-methoxyphenyl)methoxy]propan-1-ol, can be favored.

Selective Oxidation: The resulting primary alcohol must then be selectively oxidized to the carboxylic acid without cleaving the benzyl (B1604629) ether. As mentioned previously, TEMPO-mediated oxidation or certain heterogeneous catalytic systems are well-suited for this transformation, as they are known to be compatible with acid-sensitive groups like ethers. nih.govacs.orgnih.gov

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. These "green chemistry" principles can be applied to the synthesis of this compound. alfa-chemistry.com

Catalytic Approaches: Instead of using stoichiometric amounts of strong bases like NaH in the Williamson synthesis, phase-transfer catalysis can be employed. This method can improve reaction rates and allow the use of weaker, safer bases like aqueous NaOH.

Alternative Solvents: Traditional syntheses often use volatile and potentially hazardous organic solvents like DMF or DMSO. Green chemistry encourages the use of safer alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), or even water where possible.

Electrochemical Synthesis: Electrochemical methods offer a green alternative for creating certain functional groups. For instance, electrochemical oxidation can be used to convert primary alcohols into carboxylic acids, avoiding the need for heavy metal oxidants or halogenated reagents. nih.gov

Catalytic Methods for Ether Formation and Carboxylation

The construction of the this compound structure can be approached through strategic bond formation, primarily focusing on the ether (C-O-C) bond and the carboxylic acid moiety.

Ether Formation: A primary route to forming the ether linkage is through the catalytic etherification of a 3-hydroxypropanoic acid derivative with a 4-methoxybenzyl electrophile, or the reaction of 4-methoxybenzyl alcohol with a C3 substrate. The Williamson ether synthesis is a classic method, but catalytic variants offer milder conditions and improved efficiency. For instance, a palladium-catalyzed allylic etherification using non-activated phenols and allylic alcohols demonstrates a modern approach where water is the only byproduct organic-chemistry.org. A more direct analogue would involve the reaction between 4-methoxybenzyl chloride and ethyl 3-hydroxypropanoate. Transition metal catalysts, such as those based on rhodium or iridium, can facilitate such couplings under specific conditions. Another catalytic approach is the hydroalkoxylation of allenes with alcohols, which can produce allylic ethers with high regioselectivity organic-chemistry.org.

Carboxylation: Catalytic carboxylation with carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, is a highly attractive method for introducing the carboxylic acid group qub.ac.uk. While direct carboxylation of the final ether is challenging, a synthetic route could involve the carboxylation of a precursor. For example, an organometallic intermediate derived from 1-methoxy-4-(chloromethyl)benzene could be carboxylated using a nickel or palladium catalyst qub.ac.ukorganic-chemistry.org. These reactions are increasingly performed under mild conditions, sometimes at atmospheric CO2 pressure, highlighting their utility in modern organic synthesis organic-chemistry.org.

A plausible synthetic pathway could involve the reaction of 4-methoxybenzyl alcohol with ethyl acrylate in a catalytically promoted Michael addition, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Catalytic Step Precursors Catalyst Example Key Advantages
Etherification4-methoxybenzyl alcohol, Ethyl 3-hydroxypropanoateZn(OTf)2, Ir(I) complexes organic-chemistry.orgHigh chemoselectivity, mild reaction conditions.
CarboxylationOrganozinc precursor, CO2Ni or Pd complexes qub.ac.ukorganic-chemistry.orgUse of renewable C1 source, high functional group tolerance.

Sustainable Synthesis Pathways and Atom Economy Considerations

Green chemistry principles emphasize the importance of minimizing waste and maximizing efficiency. Sustainable pathways to this compound would favor catalytic reactions that proceed with high atom economy.

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100 chemrxiv.org.

Consider a synthesis via the Williamson etherification of 3-hydroxypropanoic acid with 4-methoxybenzyl chloride:

Reactants: 4-methoxybenzyl chloride (C8H9ClO), 3-hydroxypropanoic acid (C3H6O3), and a base like sodium hydroxide (NaOH).

Products: this compound (C11H14O4), sodium chloride (NaCl), and water (H2O).

Atom Economy Calculation:

Molecular Weight of Desired Product (C11H14O4): 210.23 g/mol

Sum of Molecular Weights of Reactants (C8H9ClO + C3H6O3 + NaOH): 156.61 + 90.08 + 40.00 = 286.69 g/mol

Percentage Atom Economy = (210.23 / 286.69) * 100 ≈ 73.3%

While a 73.3% atom economy is reasonable, byproducts (NaCl and H2O) are still generated. An ideal, 100% atom-economical reaction would be an addition reaction where all reactant atoms are incorporated into the final product. A hypothetical catalytic addition of 4-methoxybenzyl alcohol across the double bond of acrylic acid would represent a more sustainable, addition-type reaction with a theoretical 100% atom economy. The development of catalysts for such transformations is a key goal in green chemistry .

Derivatization of this compound

The functional groups of this compound—the carboxylic acid, the methoxy group, and the phenyl ring—provide multiple sites for chemical modification.

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid moiety is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid (H2SO4) ceon.rsresearchgate.net. The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the product researchgate.net. Alternative, milder methods utilize coupling agents or proceed via an activated intermediate. The use of solid-supported catalysts like Dowex H+ resins offers a greener approach, simplifying product purification as the catalyst can be removed by filtration nih.gov.

Amidation: Amide formation typically requires activation of the carboxylic acid. This can be done by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine. More commonly, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. These reagents facilitate amide bond formation under mild conditions with a wide range of amines, producing high yields of the corresponding amide derivatives.

Reaction Reagents Typical Conditions Product
EsterificationMethanol, H2SO4 (cat.)RefluxMethyl 3-[(4-methoxyphenyl)methoxy]propanoate
AmidationBenzylamine, EDCRoom Temperature, DCMN-Benzyl-3-[(4-methoxyphenyl)methoxy]propanamide

Transformations Involving the Methoxy and Phenyl Moieties

The aromatic portion of the molecule also offers opportunities for derivatization.

Transformations of the Methoxy Group: The methyl ether of the methoxy group is generally stable but can be cleaved to reveal a phenol. This demethylation is typically achieved using strong acids, with hydroiodic acid (HI) or boron trichloride (BCl3) being common reagents wikipedia.org. This transformation would yield 3-[(4-hydroxyphenyl)methoxy]propanoic acid, introducing a new functional group for further modification.

Transformations of the Phenyl Moiety: The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and, to a lesser extent, the ether-linked side chain. The methoxy group is a strong ortho, para-directing group wikipedia.org. This means that electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the methoxy group. Since the para position is already substituted by the methoxypropyl chain, substitution is expected to occur at the ortho positions (C-3 and C-5 of the benzene ring). Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using Br2 or Cl2 with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide and a Lewis acid like aluminum chloride.

These transformations allow for the synthesis of a diverse library of derivatives based on the this compound scaffold. The regioselectivity is generally high due to the strong directing effect of the methoxy group researchgate.netacs.org.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 3-[(4-Methoxyphenyl)methoxy]propanoic acid, participating in acid-base equilibria and a variety of substitution reactions at the carbonyl carbon.

Protonation and Deprotonation Equilibria in Diverse Media

The acidity of the carboxylic acid will also be dependent on the solvent medium. In polar protic solvents, the carboxylate anion is stabilized through hydrogen bonding, facilitating deprotonation. In aprotic solvents, the acidity will be more influenced by the intrinsic stability of the anion.

Nucleophilic Acyl Substitution Mechanisms

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. Common examples include esterification and amide formation.

Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid), this compound can undergo Fischer esterification to form the corresponding ester. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amide Formation: Similarly, amides can be synthesized from this compound by reaction with ammonia or a primary or secondary amine. Direct reaction requires high temperatures to overcome the initial acid-base reaction between the carboxylic acid and the amine. quimicaorganica.orglibretexts.org More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride, an anhydride, or an activated ester. These activated intermediates readily react with amines to form amides under milder conditions. libretexts.orgnih.gov The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base is a standard method for facilitating amide bond formation directly from the carboxylic acid and amine.

Reactivity of the Ether Linkage

The ether linkage in this compound, specifically a p-methoxybenzyl (PMB) ether, is a key feature that can be selectively cleaved under various conditions. This property makes the PMB group a useful protecting group for alcohols in organic synthesis.

Stability and Cleavage Reactions under Various Conditions

The p-methoxybenzyl ether is generally stable under basic and mildly acidic conditions. However, it can be cleaved under strongly acidic or oxidative conditions. A variety of reagents have been developed for the deprotection of PMB ethers, offering a range of selectivities.

Reagent/ConditionDescription
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) A common and mild method for oxidative cleavage. The reaction is thought to proceed through a charge-transfer complex. chem-station.com
CAN (Ceric Ammonium Nitrate) Another oxidative reagent that effectively cleaves PMB ethers. wikipedia.org
Trifluoroacetic Acid (TFA) Strong acid that can cleave the PMB ether, often used in a mixture with a scavenger like triethylsilane (TES) to trap the resulting carbocation. highfine.com
HCl in Hexafluoro-2-propanol (HFIP) A catalytic amount of HCl in HFIP provides a fast and mild method for cleavage. acs.org
Electrochemical Cleavage Anodic oxidation can be used for the deprotection of PMB ethers in a flow electrolysis cell. soton.ac.uk
CBr4 in Methanol This system allows for the selective deprotection of PMB ethers under neutral conditions. researchgate.net
Polymer-supported Sulfonamides with TfOH A method involving the transfer of the PMB group to a sulfonamide in the presence of catalytic trifluoromethanesulfonic acid. kiesslinglab.com

The choice of cleavage reagent depends on the other functional groups present in the molecule and the desired reaction conditions. The methoxy (B1213986) group on the benzyl (B1604629) ring facilitates cleavage by stabilizing the benzylic carbocation intermediate that is formed during the reaction.

Potential for Rearrangement Reactions

Under certain conditions, the p-methoxybenzyl group can undergo rearrangement reactions. One such possibility is the O- to C-migration of the PMB group. This type of rearrangement has been observed in related systems, particularly under acidic conditions where a benzylic carbocation is generated. The carbocation can then be attacked by an electron-rich position on another part of the molecule, leading to a rearranged product. The specific conditions that favor such a rearrangement over simple cleavage would depend on the substrate and the reaction medium.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the 4-methoxyphenyl group is susceptible to both electrophilic and nucleophilic aromatic substitution, with the existing methoxy group playing a crucial role in directing the incoming substituent.

Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.orgyoutube.com The electron-donating effect is most pronounced at the ortho and para positions. libretexts.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho to the methoxy group. The propanoic acid chain is sufficiently far from the ring that its deactivating inductive effect would be minimal.

Nucleophilic Aromatic Substitution: Aromatic rings are generally electron-rich and thus not prone to attack by nucleophiles. Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the ring to make it more electrophilic. nih.govtue.nl The 4-methoxyphenyl group in this compound contains an electron-donating methoxy group, which deactivates the ring towards nucleophilic attack. Therefore, nucleophilic aromatic substitution on this ring is generally not a favorable reaction unless other strongly activating substituents are present.

Directing Effects of the Methoxy Substituent

The chemical reactivity of the aromatic ring in "this compound" is significantly influenced by the methoxy (-OCH₃) substituent. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating resonance effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.

The increased electron density is not distributed uniformly around the ring. Resonance structures indicate that the electron density is highest at the ortho and para positions relative to the methoxy group. Consequently, the methoxy group is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions. Electrophiles are preferentially attacked at these positions. The methoxy group is considered a strongly activating group.

Table 1: Influence of the Methoxy Group on Electrophilic Aromatic Substitution

PositionRelative Electron DensityPredicted Reactivity toward Electrophiles
Ortho (C2, C6)HighFavored
Meta (C3, C5)LowDisfavored
Para (C4)HighFavored

This is an interactive data table. Users can sort and filter the information.

Regioselectivity and Reaction Mechanisms

The regioselectivity of reactions involving the 4-methoxybenzyl ether moiety is a subject of detailed study, particularly in the context of its use as a protecting group in organic synthesis. The electron-donating nature of the methoxy group not only activates the aromatic ring but also stabilizes cationic intermediates formed at the benzylic position.

A key reaction mechanism involving this moiety is the oxidative cleavage of the p-methoxybenzyl (PMB) ether. This deprotection is often achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism is believed to proceed through a single electron transfer (SET) from the electron-rich PMB ether to DDQ. total-synthesis.com This forms a radical cation, which is stabilized by the electron-donating methoxy group. total-synthesis.com Subsequent steps involve the formation of a hemiacetal which then decomposes to release the deprotected alcohol and p-methoxybenzaldehyde. total-synthesis.com The enhanced stability of the intermediate cation makes PMB ethers more susceptible to oxidative cleavage than unsubstituted benzyl ethers. organic-chemistry.org

Studies on the reductive cleavage of p-methoxybenzylidene acetals, which yield p-methoxybenzyl ethers, provide further insight into reaction control. The regioselectivity of the ring opening can be controlled by temperature. nih.govacs.orgfigshare.com For instance, reductive cleavage with certain reagents at 0 °C can exclusively yield 4-O-p-methoxybenzyl (PMB) ethers, while the same reaction at -78 °C can produce 6-O-PMB ethers in high yields. nih.govacs.orgfigshare.com This temperature-dependent regioselectivity is described in terms of kinetic versus thermodynamic control. acs.org At higher temperatures, Lewis-acid coordination to the more sterically accessible oxygen atom is favored (thermodynamic control), whereas at lower temperatures, protonation of the more basic but sterically hindered oxygen predominates (kinetic control). acs.org

Studies on Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving "this compound" are not extensively documented. However, studies on related compounds, such as 4-methoxybenzyl alcohol, provide valuable insights into the potential reaction dynamics.

The photocatalytic oxidation of 4-methoxybenzyl alcohol has been investigated to understand its reaction kinetics. acs.orgacs.org These studies show the reaction proceeds through two parallel pathways: partial oxidation to p-anisaldehyde and complete mineralization to CO₂ and H₂O. acs.orgresearchgate.net The experimental data for this process have been successfully fitted using a Langmuir-Hinshelwood kinetic model. acs.orgresearchgate.net This model helps in determining the reaction rate constants and adsorption equilibrium constants for the reactants on the catalyst surface. It was found that factors such as the concentration of the alcohol, oxygen levels, and the intensity of irradiation significantly affect the reaction rates. acs.orgresearchgate.net Specifically, low oxygen coverage on the catalyst surface tends to favor the partial oxidation pathway. acs.org

The concept of kinetic versus thermodynamic control is also crucial, as demonstrated in the temperature-dependent regioselective reductive cleavage of p-methoxybenzylidene acetals. acs.org The formation of different regioisomers at different temperatures indicates a shift in the reaction pathway, governed by the activation energies of the competing routes (kinetic control at low temperature) versus the stability of the final products (thermodynamic control at higher temperature). acs.org

Stereochemical Aspects of Reactions Involving the Compound (if applicable)

There is a lack of specific research on the stereochemical outcomes of reactions directly involving the chiral center (if any) or prochiral centers of "this compound" itself. However, the p-methoxybenzyl (PMB) group is frequently used as a protecting group in complex total synthesis where control of stereochemistry is paramount.

In such syntheses, the PMB group itself does not typically direct the stereochemical outcome of reactions at remote chiral centers. Instead, its role is to mask a reactive functional group while stereoselective reactions are carried out elsewhere in the molecule. An example from the literature involves a Mannich reaction with a titanium enolate of a PMB-protected propionate. nih.gov In this case, high diastereoselectivity was achieved, but this was attributed to the presence of a chiral sulfinimide auxiliary rather than an effect from the PMB group. nih.gov

The introduction and removal of the PMB group are generally designed to proceed without affecting existing stereocenters in the substrate. However, the reaction conditions chosen for these steps must be mild enough to avoid epimerization or other unwanted side reactions at sensitive positions within the molecule.

Advanced Applications in Organic Synthesis and Materials Science

3-[(4-Methoxyphenyl)methoxy]propanoic acid as a Building Block in Complex Molecule Synthesis

The strategic placement of a carboxylic acid and a protected hydroxyl group on a three-carbon chain makes this compound a versatile precursor in the assembly of more elaborate molecular architectures. This is particularly evident in its application toward the synthesis of molecules with significant pharmacological interest.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

One of the key applications of this compound is as a precursor in the synthesis of β-amino acids. These motifs are crucial components of numerous biologically active molecules, including peptides and pharmaceuticals. A notable example is a patented method for producing (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, a chiral β-amino acid. This process utilizes a derivative of this compound as a key intermediate. The synthesis involves the amination of the carbon backbone, demonstrating the utility of this compound in introducing nitrogen-containing functional groups, which are pivotal for pharmacological activity.

The general synthetic approach highlights the compound's role in providing a masked hydroxyl group, which can be revealed at a later synthetic stage, and a carboxylic acid that can be readily modified or used to couple with other molecular fragments.

Role in the Construction of Natural Product Analogues

While direct, widespread application of this compound in the total synthesis of natural products is not extensively documented in readily available literature, its structural features suggest a strong potential for its use in creating natural product analogues. The 3-hydroxypropanoic acid core is a subunit in various natural products. By employing the p-methoxybenzyl protected form, synthetic chemists can selectively manipulate other parts of a molecule before deprotecting the hydroxyl group. This strategy would be advantageous in the synthesis of analogues where modification of the hydroxyl group or its neighboring environment is desired to probe structure-activity relationships.

Application in Protecting Group Strategies

The p-methoxybenzyl (PMB) ether moiety is the most defining feature of this compound in the context of synthetic strategy. The PMB group is a widely employed protecting group for alcohols due to its stability under a range of reaction conditions and the multiple methods available for its selective removal.

The PMB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This is a particularly mild method that leaves many other protecting groups intact, allowing for orthogonal deprotection strategies in complex syntheses. The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this oxidative cleavage. Alternatively, the PMB group can be removed under strongly acidic conditions, for instance, with trifluoroacetic acid (TFA). This versatility in deprotection is a significant advantage in multistep synthetic sequences.

The table below summarizes the key features of the PMB protecting group as applied to this compound.

Reagent for DeprotectionConditionsMechanismSelectivity
DDQMild, oxidativeSingle Electron TransferHigh selectivity over many other protecting groups
TFAStrongly acidicAcid-catalyzed cleavageCan cleave other acid-labile groups

Integration into Polymerization Reactions for Novel Material Development

There is currently limited direct evidence in the scientific literature for the integration of this compound as a monomer in polymerization reactions. However, the underlying structure of 3-hydroxypropanoic acid is of significant interest in the field of biodegradable polymers. Poly(3-hydroxypropionate) (P3HP) is a biodegradable polyester (B1180765) that can be produced from renewable resources. researchgate.netnih.govresearchgate.netwikipedia.orgmdpi.com

Theoretically, this compound could serve as a specialty monomer in the synthesis of functional polyesters. The presence of the bulky p-methoxybenzyl group could influence the physical properties of the resulting polymer, such as its thermal characteristics and solubility. Furthermore, the PMB group could be removed post-polymerization to yield a polymer with pendant hydroxyl groups. These hydroxyl groups could then be used for further functionalization, such as grafting other molecules onto the polymer backbone, creating materials with tailored properties for applications in drug delivery or tissue engineering.

Contributions to Supramolecular Chemistry and Self-Assembly

The specific contributions of this compound to supramolecular chemistry and self-assembly are not extensively detailed in current research. However, the molecular components of the compound are relevant to this field. Benzyl ethers, in a broader context, are known to participate in the self-assembly of dendritic and other supramolecular structures. upenn.edubohrium.comresearchgate.netrsc.org These assemblies are driven by a combination of non-covalent interactions, including π-π stacking of the aromatic rings and van der Waals forces.

Biological and Biochemical Research Perspectives

Investigation of Enzyme Interactions and Inhibition Mechanisms (without clinical data)

Searches of scientific databases yielded no studies concerning the interaction of 3-[(4-Methoxyphenyl)methoxy]propanoic acid with any enzymes. Consequently, there is no available data on its potential as an enzyme inhibitor or activator, nor any elucidated mechanisms of such inhibition or activation.

Studies on Receptor Binding and Ligand-Target Interactions (without clinical data)

There is no published research available that investigates the binding affinity or interaction of this compound with any physiological receptors. Data on its potential ligand-target interactions, including binding constants (Kd, Ki, IC50) and receptor agonism or antagonism, are absent from the scientific record.

Mechanistic Insights into Potential Biological Pathway Modulation (without clinical data)

No studies were found that explore the effects of this compound on biological pathways. As a result, there are no mechanistic insights into how this compound might modulate cellular signaling, metabolic pathways, or other biological processes in model systems.

Structure-Activity Relationship (SAR) Studies of Derivatives (excluding clinical data)

A review of the literature found no structure-activity relationship (SAR) studies involving this compound or its derivatives. Such studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of new molecules with enhanced or specific functions. The absence of this research indicates that the compound has not been extensively explored as a scaffold for developing biologically active agents.

Role as a Metabolite or Precursor in Model Biochemical Systems (without clinical data)

There is no available evidence to suggest that this compound is a metabolite of any known compound or serves as a precursor in any characterized biochemical pathway in model organisms or systems. Its metabolic fate and its potential role in biochemical synthesis remain uninvestigated.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution.

While predicted ¹H NMR data can be found, experimentally obtained and assigned spectra are not available in the reviewed literature. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the propanoic acid backbone, the methoxy (B1213986) group, the benzylic methylene (B1212753) bridge, and the aromatic ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the adjacent methylene groups of the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting the p-methoxyphenylmethoxy group to the propanoic acid moiety.

No published studies presenting 2D NMR data for this compound were identified.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of a chemical compound and for separating it from any impurities or isomers. The development of a specific HPLC or GC-MS method, including details on the stationary phase, mobile phase/temperature program, and detector settings, has not been reported for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. For 3-[(4-Methoxyphenyl)methoxy]propanoic acid, these techniques would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the C-O-C ether linkages, and the aromatic ring vibrations. While general spectral characteristics can be predicted, specific, experimentally-derived spectra and their detailed interpretation are not available in the literature.

X-ray Crystallography for Solid-State Structure and Conformational Studies (if crystalline)

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This would offer precise data on bond lengths, bond angles, and the conformation of the molecule. There are no published reports of the crystal structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No peer-reviewed articles or database entries were found that presented Density Functional Theory (DFT) studies on the ground state properties of 3-[(4-Methoxyphenyl)methoxy]propanoic acid. Consequently, data on its optimized geometry, electronic properties (such as HOMO-LUMO energies), and electrostatic potential maps are not available. Similarly, there is a lack of published research on the computational prediction of its spectroscopic parameters, including NMR, IR, and UV-Vis spectra, which are crucial for its characterization.

Molecular Modeling and Dynamics Simulations

The conformational landscape of this compound has not been explored through molecular modeling and dynamics simulations in any publicly accessible research. Information regarding its stable conformers and the energy barriers between them remains undetermined from a computational standpoint. Furthermore, while the structure of the molecule might suggest potential biological activity, no ligand-protein docking studies have been published to investigate its interactions with any specific biological targets.

Reaction Mechanism Elucidation via Computational Pathways

There is no available research that employs computational methods to elucidate the potential reaction mechanisms involving this compound. The transition states, activation energies, and reaction coordinates for its synthesis or degradation have not been computationally modeled.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A thorough review of the scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) models for a series of this compound derivatives have not been published. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding, consistently measured biological activity data. As this information is not currently available for derivatives of this compound, a formal QSAR analysis is not feasible at this time.

Principles of QSAR Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties.

A typical QSAR study involves:

Data Set Selection: A series of structurally similar molecules with a range of biological activities is chosen.

Descriptor Calculation: A wide variety of molecular descriptors are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.

Should a series of derivatives of this compound be synthesized and evaluated for a specific biological endpoint in the future, QSAR modeling could be a powerful tool. Such studies would help to identify the key molecular features that govern the activity of these compounds, thereby facilitating the rational design of new, more potent analogues.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthetic Routes to Chiral Analogues

The introduction of chirality into a molecular structure can have profound effects on its biological activity and material properties. The propanoic acid backbone of 3-[(4-Methoxyphenyl)methoxy]propanoic acid presents an opportunity for creating chiral analogues, primarily by introducing substituents at the α- or β-positions of the carboxylic acid. The development of efficient, stereoselective synthetic methods is a critical first step. Future research should focus on establishing robust asymmetric routes. For instance, enzymatic resolution is a powerful technique for producing chiral carboxylic acids. chiralvision.nl A notable protocol for a related structure involved the use of baker's yeast for the asymmetric reduction of a ketone, highlighting the potential of biocatalysis. elsevierpure.com Another promising avenue is the use of recyclable chiral auxiliaries, such as those employed in the asymmetric alkylation of glycine (B1666218) Schiff base-Ni(II) complexes, to achieve high diastereoselectivity. mdpi.com

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues
StrategyDescriptionPotential AdvantagesResearch Challenges
Enzymatic ResolutionUtilizing lipases or other enzymes to selectively acylate or hydrolyze one enantiomer of a racemic mixture.High enantioselectivity, mild reaction conditions, environmentally benign.Requires screening for suitable enzymes, potential for low yields (max 50% for one enantiomer).
Chiral Auxiliary-Based SynthesisCovalently attaching a chiral auxiliary to the molecule to direct a stereoselective reaction, followed by removal of the auxiliary. mdpi.comHigh diastereoselectivity, well-established methodologies.Requires additional synthesis steps for attachment and removal of the auxiliary, stoichiometric use of the chiral agent.
Asymmetric CatalysisEmploying a chiral catalyst (metal-based or organocatalyst) to facilitate an enantioselective transformation, such as asymmetric hydrogenation or alkylation.High efficiency (low catalyst loading), potential for a wide range of transformations.Requires development and optimization of specific catalysts for the substrate.

Exploration of Novel Catalytic Transformations

The core structure of this compound is ripe for modification through modern catalytic methods. Such transformations could generate extensive libraries of derivatives for screening in various applications. Research should be directed toward leveraging the existing functional groups and the aromatic ring for further functionalization. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed on a halogenated version of the phenyl ring to introduce new aryl, alkyl, or amino groups. Furthermore, C-H activation represents a state-of-the-art approach to directly functionalize the aromatic ring or even the aliphatic chain, offering an atom-economical route to novel derivatives. The synthesis of related bioactive molecules has successfully employed catalytic methods for their construction. nih.gov

Table 2: Potential Catalytic Transformations for Derivative Synthesis
Reaction TypeTarget SitePotential OutcomeExample Application
Palladium-Catalyzed Cross-CouplingAryl Halide (pre-functionalized ring)Introduction of C-C or C-N bonds, creating bi-aryl or arylamine structures.Synthesis of complex drug-like molecules with tailored electronic and steric properties.
C-H FunctionalizationAromatic C-H bondsDirect arylation, alkylation, or amination without prior halogenation.Streamlining synthetic routes and reducing waste.
Carboxylic Acid Derivatization-COOH groupFormation of amides, esters, or conversion to other functional groups via catalytic reduction or decarboxylation.Creating prodrugs, polymers, or linking the molecule to other scaffolds.

Investigation into Advanced Functional Materials Applications

The unique combination of a flexible ether linkage, a rigid aromatic core, and a reactive carboxylic acid group makes this compound an intriguing building block for advanced functional materials. researchgate.netresearchgate.net Future work could explore its incorporation into polymeric systems. The carboxylic acid can be readily converted into an ester or amide, allowing the molecule to serve as a monomer for creating novel polyesters or polyamides with potentially unique thermal or mechanical properties. Another emerging area is its use as a surface modifier or ligand for nanoparticles. The carboxylate group can act as an anchor to bind to the surface of metal oxides (e.g., TiO₂, ZnO), while the methoxyphenyl tail would form a functional organic shell, influencing the nanoparticle's solubility, stability, and interaction with its environment.

Table 3: Emerging Applications in Functional Materials
Material TypeRole of the CompoundPotential Properties and Applications
Polymers (Polyesters/Polyamides)Monomer or additiveEnhancing thermal stability, introducing photoactive properties, or creating biodegradable materials.
Surface-Modified NanoparticlesCapping agent or ligandImproving dispersibility in organic media, creating functional interfaces for sensors or catalysts.
Metal-Organic Frameworks (MOFs)Organic linkerBuilding porous materials for gas storage, separation, or catalysis, with the methoxy (B1213986) group tuning pore chemistry.
Liquid CrystalsCore molecular structureDesigning new mesophases by leveraging the molecule's shape and polarity.

Deeper Elucidation of Mechanistic Biological Interactions

While the biological profile of this compound itself is uncharacterized, extensive research on its analogues provides compelling targets for investigation. The structurally related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), is known to be produced by gut microbiota and exerts beneficial metabolic effects, such as improving hepatic steatosis and insulin (B600854) sensitivity. nih.govnih.gov Mechanistic studies have identified the G-protein coupled receptor GPR41 as a specific target for HMPA. nih.gov Moreover, derivatives of related amino-propanoic acids have demonstrated significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines. nih.govmdpi.commdpi.com A critical future direction is to investigate whether this compound or its novel derivatives interact with these same pathways. Does the replacement of the hydroxyl group with a methoxymethyl ether alter the affinity for GPR41? Can derivatives be designed to enhance the observed anticancer effects?

Table 4: Known Bioactivities of Analogues and Future Research Targets
Analogue/Derivative ClassObserved Biological ActivityKnown/Proposed Mechanism or TargetFuture Research Question for the Title Compound
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)Anti-obesity, improved hepatic lipid metabolism, enhanced insulin sensitivity. nih.govnih.govActivation of G-protein coupled receptor GPR41. nih.govDoes the title compound or its derivatives bind to and activate GPR41?
3-[(4-Methoxyphenyl)amino]propanehydrazide DerivativesAnticancer activity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. nih.govmdpi.comInduction of cell cytotoxicity. mdpi.comCan derivatives of the title compound show enhanced or more selective anticancer activity?
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesAntioxidant properties, suppression of cancer cell migration. mdpi.comresearchgate.netRadical scavenging, interaction with pathways regulating cell motility. researchgate.netDoes the ether linkage in the title compound's scaffold modulate antioxidant potential?
HMPARegulation of oxidative stress and muscle fiber composition. mdpi.comModulation of redox signaling pathways. mdpi.comCould derivatives be developed for applications in sports medicine or sarcopenia?

Predictive Modeling and Machine Learning for Property Prediction and Design of Derivatives

To accelerate the discovery process and efficiently navigate the vast chemical space of possible derivatives, the integration of computational tools is essential. Predictive modeling and machine learning can guide synthetic efforts by prioritizing compounds with the highest probability of desired activity. Future research should establish in silico models for this chemical class. Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate structural modifications with changes in biological activity, such as binding affinity to a target protein or cytotoxicity. Molecular docking simulations can be used to predict how newly designed derivatives might bind to the active sites of known targets like GPR41 or cancer-related enzymes. As more experimental data becomes available, machine learning algorithms can be trained to predict a range of properties—from bioactivity and toxicity to material characteristics—enabling the intelligent design of the next generation of derivatives based on the this compound scaffold.

Table 5: Application of Predictive Modeling in Future Research
TechniqueObjectiveRequired InputExpected Output
Quantitative Structure-Activity Relationship (QSAR)To build mathematical models linking chemical structure to biological activity.A dataset of synthesized derivatives with measured activity data.A predictive model that can estimate the activity of unsynthesized compounds.
Molecular DockingTo predict the binding mode and affinity of a molecule to a protein target.3D structure of the target protein; 3D structure of the ligand.Binding energy scores and visualization of key intermolecular interactions.
Machine Learning / AITo predict diverse properties (activity, solubility, toxicity, material properties) and generate novel structures.Large and diverse datasets of chemical structures and their properties.Prioritized list of candidate molecules for synthesis; novel molecular designs.
Virtual Library ScreeningTo computationally screen thousands of hypothetical derivatives against a target.A defined set of building blocks and reaction rules; a validated docking or QSAR model.A small list of "hits" with the highest predicted potential for further investigation.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-[(4-Methoxyphenyl)methoxy]propanoic acid?

Methodological Answer: The synthesis typically involves etherification of 4-methoxyphenylmethanol with a propanoic acid derivative. A two-step approach is common:

Ether Formation : React 4-methoxyphenylmethanol with methyl acrylate via Mitsunobu coupling (using triphenylphosphine and diethyl azodicarboxylate) to form the methoxypropanoate intermediate.

Hydrolysis : Treat the ester intermediate with aqueous NaOH or LiOH to hydrolyze the ester group to the carboxylic acid.
Optimization Tips : Use anhydrous conditions for ether formation to avoid side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for characteristic signals:
  • δ 7.2–7.4 ppm (aromatic protons from the methoxyphenyl group),
  • δ 3.8 ppm (methoxy group, singlet),
  • δ 4.1–4.3 ppm (methylene protons adjacent to the ether oxygen).
    • ¹³C NMR : Confirm the carboxylic acid carbon at δ ~170–175 ppm.
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 224.2 (calculated for C₁₁H₁₂O₄). Compare with reference data from NIST Standard Reference Database .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methoxyphenyl group in nucleophilic substitution reactions?

Methodological Answer: The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. For example:

  • Electrophilic Aromatic Substitution : Nitration occurs preferentially at the para position relative to the methoxy group.
  • Nucleophilic Substitution Challenges : Requires harsh conditions (e.g., NaH/DMF at 100°C) due to the electron-rich aryl ether.
    Experimental Design :
  • Perform kinetic studies using varying electrophiles (e.g., NO₂⁺, Br⁺) under controlled conditions.
  • Monitor regioselectivity via HPLC or GC-MS .

Q. How can contradictory data in metabolic studies of this compound be resolved?

Methodological Answer: Contradictions in bioavailability or metabolite identification often arise from:

  • Sample Preparation Variability : Ensure consistent use of in vitro models (e.g., hepatic microsomes vs. cell lines).
  • Analytical Sensitivity : Use UPLC-QTOF-MS for high-resolution metabolite profiling.
    Case Study :
    In a study of structurally similar 3-(4'-methoxyphenyl)propanoic acid derivatives, discrepancies in urinary metabolite concentrations (e.g., glucuronide vs. sulfate conjugates) were resolved by standardizing hydrolysis protocols and using isotope-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)methoxy]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxyphenyl)methoxy]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.